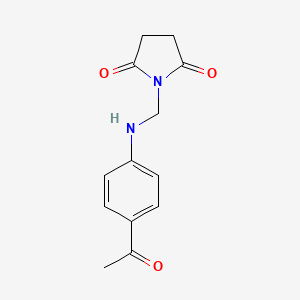1-(((4-Acetylphenyl)amino)methyl)pyrrolidine-2,5-dione
CAS No.: 63191-63-9
Cat. No.: VC5083609
Molecular Formula: C13H14N2O3
Molecular Weight: 246.266
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63191-63-9 |
|---|---|
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.266 |
| IUPAC Name | 1-[(4-acetylanilino)methyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C13H14N2O3/c1-9(16)10-2-4-11(5-3-10)14-8-15-12(17)6-7-13(15)18/h2-5,14H,6-8H2,1H3 |
| Standard InChI Key | AYJRMGUOFBKUSF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituent Analysis
The compound’s backbone consists of pyrrolidine-2,5-dione, a five-membered lactam ring with ketone groups at positions 2 and 5. The substituent at the nitrogen atom is a (4-acetylphenyl)aminomethyl group, which introduces both aromatic and carbonyl functionalities. This structural motif is analogous to derivatives such as 1-(((4-ethylphenyl)amino)methyl)pyrrolidine-2,5-dione (PubChem CID: 4550118) but differs in the acetyl substitution on the phenyl ring .
Molecular Formula and Weight
-
Empirical Formula:
-
Molecular Weight: 247.27 g/mol (calculated from atomic masses)
This aligns with related compounds like 1-(4-acetylphenyl)-3-(4-chlorophenyl)pyrrolidine-2,5-dione (MW: 327.8 g/mol), where additional substituents increase molecular weight .
Stereoelectronic Features
-
The acetyl group () on the phenyl ring acts as an electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution to the meta position.
-
The diketone moiety in the pyrrolidine ring enables hydrogen bonding and coordination with metal ions, a property exploited in catalyst design .
Synthetic Pathways and Reaction Mechanisms
Multicomponent Reactions
A plausible route involves a three-component reaction analogous to the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones . Substituting 4-acetylbenzaldehyde for benzaldehyde in such reactions could yield intermediates that undergo cyclization and functionalization:
Optimization Parameters
-
Solvent: Glacial acetic acid or ethanol (ethanol improves yields in similar systems) .
-
Molar Ratios: A 1.5:1:1 ratio of aldehyde, amine, and diketone precursor maximizes product formation .
Post-Functionalization Strategies
The aminomethyl group could be introduced via Mannich reactions, where formaldehyde and 4-acetylaniline react with pyrrolidine-2,5-dione. Computational studies on analogous systems suggest that such reactions proceed through imine intermediates stabilized by intramolecular hydrogen bonds .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetyl and diketone groups. Limited solubility in water (logP ≈ 1.5 estimated).
-
Thermal Stability: Decomposition likely occurs above 200°C, based on thermogravimetric analyses of similar pyrrolidine-diones .
Spectroscopic Data (Predicted)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume